Cas no 2344685-19-2 (3-[(2-Amino-4,5-dimethoxyphenyl)formamido]propanoic acid)
3-[(2-Amino-4,5-dimethoxyphenyl)formamido]propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2344685-19-2
- 3-[(2-amino-4,5-dimethoxyphenyl)formamido]propanoic acid
- EN300-7354235
- 3-[(2-Amino-4,5-dimethoxyphenyl)formamido]propanoic acid
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- Inchi: 1S/C12H16N2O5/c1-18-9-5-7(8(13)6-10(9)19-2)12(17)14-4-3-11(15)16/h5-6H,3-4,13H2,1-2H3,(H,14,17)(H,15,16)
- InChI Key: VCRKTZWNCIUJPB-UHFFFAOYSA-N
- SMILES: O(C)C1C(=CC(=C(C(NCCC(=O)O)=O)C=1)N)OC
Computed Properties
- Exact Mass: 268.10592162g/mol
- Monoisotopic Mass: 268.10592162g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 323
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 111Ų
3-[(2-Amino-4,5-dimethoxyphenyl)formamido]propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7354235-0.05g |
3-[(2-amino-4,5-dimethoxyphenyl)formamido]propanoic acid |
2344685-19-2 | 95.0% | 0.05g |
$311.0 | 2025-03-11 | |
| Enamine | EN300-7354235-0.1g |
3-[(2-amino-4,5-dimethoxyphenyl)formamido]propanoic acid |
2344685-19-2 | 95.0% | 0.1g |
$327.0 | 2025-03-11 | |
| Enamine | EN300-7354235-0.25g |
3-[(2-amino-4,5-dimethoxyphenyl)formamido]propanoic acid |
2344685-19-2 | 95.0% | 0.25g |
$341.0 | 2025-03-11 | |
| Enamine | EN300-7354235-0.5g |
3-[(2-amino-4,5-dimethoxyphenyl)formamido]propanoic acid |
2344685-19-2 | 95.0% | 0.5g |
$356.0 | 2025-03-11 | |
| Enamine | EN300-7354235-1.0g |
3-[(2-amino-4,5-dimethoxyphenyl)formamido]propanoic acid |
2344685-19-2 | 95.0% | 1.0g |
$371.0 | 2025-03-11 | |
| Enamine | EN300-7354235-2.5g |
3-[(2-amino-4,5-dimethoxyphenyl)formamido]propanoic acid |
2344685-19-2 | 95.0% | 2.5g |
$726.0 | 2025-03-11 | |
| Enamine | EN300-7354235-5.0g |
3-[(2-amino-4,5-dimethoxyphenyl)formamido]propanoic acid |
2344685-19-2 | 95.0% | 5.0g |
$1075.0 | 2025-03-11 | |
| Enamine | EN300-7354235-10.0g |
3-[(2-amino-4,5-dimethoxyphenyl)formamido]propanoic acid |
2344685-19-2 | 95.0% | 10.0g |
$1593.0 | 2025-03-11 |
3-[(2-Amino-4,5-dimethoxyphenyl)formamido]propanoic acid Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 3-[(2-Amino-4,5-dimethoxyphenyl)formamido]propanoic acid
Introduction to 3-[(2-Amino-4,5-dimethoxyphenyl)formamido]propanoic acid (CAS No. 2344685-19-2)
3-[(2-Amino-4,5-dimethoxyphenyl)formamido]propanoic acid, identified by its CAS number 2344685-19-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules characterized by a complex aromatic structure and functional groups that make it a promising candidate for various biological applications. The presence of both amino and formamido groups, along with dimethoxy substituents on the aromatic ring, contributes to its unique chemical properties and potential biological activities.
The molecular structure of 3-[(2-Amino-4,5-dimethoxyphenyl)formamido]propanoic acid can be described as a propanoic acid derivative where the carboxyl group is linked to an amide moiety. The amide nitrogen is further connected to a phenyl ring substituted with two methoxy groups at the 4th and 5th positions. This specific arrangement of functional groups imparts distinct reactivity and interaction capabilities, making it a valuable scaffold for drug design and development.
In recent years, there has been growing interest in aromatic amides as pharmacophores due to their ability to modulate biological pathways through interactions with proteins and enzymes. The dimethoxy substituents on the phenyl ring in 3-[(2-Amino-4,5-dimethoxyphenyl)formamido]propanoic acid not only enhance its solubility but also influence its electronic properties, thereby affecting its binding affinity to biological targets. This has led to extensive research into its potential applications in medicinal chemistry.
One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. The presence of an amino group at the 2-position of the phenyl ring suggests potential for further derivatization, allowing chemists to explore a wide range of analogs with tailored properties. Such modifications can be crucial in optimizing potency, selectivity, and pharmacokinetic profiles for therapeutic use.
Recent studies have highlighted the importance of 3-[(2-Amino-4,5-dimethoxyphenyl)formamido]propanoic acid in the development of novel inhibitors targeting enzyme-catalyzed reactions relevant to metabolic diseases and inflammation. For instance, researchers have investigated its ability to interact with enzymes involved in the synthesis of prostaglandins, which are key mediators of inflammatory responses. The formamido group in particular has been shown to facilitate tight binding interactions with active sites, making it an attractive moiety for rational drug design.
The dimethoxy substituents on the aromatic ring play a critical role in modulating the electronic environment around the amide bond. This can influence both the conformational flexibility of the molecule and its ability to engage with biological targets. Computational studies have demonstrated that these substituents can enhance binding affinity by stabilizing specific interactions through dipole-dipole interactions or hydrogen bonding networks.
In addition to its potential as an enzyme inhibitor, 3-[(2-Amino-4,5-dimethoxyphenyl)formamido]propanoic acid has been explored as a precursor for more complex molecules via cross-coupling reactions and other synthetic transformations. Its versatile structure allows for easy incorporation into larger scaffolds, enabling the creation of novel compounds with enhanced pharmacological properties. This adaptability makes it a valuable building block in synthetic organic chemistry.
The propanoic acid moiety at one end of the molecule provides a hydrophilic anchor that can improve solubility in aqueous environments, which is crucial for oral bioavailability and intravenous administration. This feature is particularly important for pharmaceutical applications where rapid absorption and distribution are desired.
From a biochemical perspective, the amino group at the 2-position of the phenyl ring can participate in hydrogen bonding interactions with polar residues in protein binding pockets. This capability is essential for designing molecules that can effectively displace endogenous substrates or inhibitors from their targets. Such interactions are often critical for achieving high-affinity binding and prolonged residence time at biological sites.
The formamido group itself is a well-known pharmacophore that has been successfully incorporated into numerous therapeutic agents. Its ability to form hydrogen bonds and engage in dipole interactions makes it an excellent candidate for designing molecules that interact with nucleophilic or electrophilic centers on biological targets. This has led to its use in developing treatments for various conditions, including infectious diseases and chronic inflammatory disorders.
In conclusion,3-[(2-Amino-4,5-dimethoxyphenyl)formamido]propanoic acid (CAS No. 2344685-19-2) represents a fascinating compound with significant potential in pharmaceutical research and development. Its unique structural features, including the presence of amino, formamido, and dimethoxy groups, make it a versatile scaffold for drug design. Ongoing studies continue to uncover new applications and derivatives that could lead to novel therapeutic interventions across multiple disease areas.
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